molecular formula C8H11ClO2 B13089392 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13089392
M. Wt: 174.62 g/mol
InChI Key: OEPSVGWALGWADM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound featuring a chloromethyl (-CH2Cl) and a carbaldehyde (-CHO) group attached to the 2-position of a 7-oxabicyclo[2.2.1]heptane scaffold. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly as a precursor for pharmaceuticals or agrochemicals. The 7-oxabicyclo[2.2.1]heptane core is known for its rigidity and stereochemical complexity, which can influence reaction pathways and product selectivity .

Properties

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

2-(chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C8H11ClO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h5-7H,1-4H2

InChI Key

OEPSVGWALGWADM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)(CCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-oxabicyclo[221]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclic core Subsequent functionalization steps introduce the chloromethyl and aldehyde groups

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The aldehyde group in 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous or alkaline conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) under mild to moderate conditions.

Major Products:

    Oxidation: 2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbinol.

    Substitution: 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde or 2-(Thiophenylmethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde serves as a versatile intermediate for constructing complex molecules. Its rigid bicyclic structure is useful in stereoselective synthesis and as a building block for natural product synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of novel binding interactions with biological targets.

Industry: In materials science, derivatives of this compound can be used in the development of advanced polymers and resins

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The aldehyde group can form Schiff bases with amine groups, modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs:

  • 2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde ()
  • 7-oxabicyclo[2.2.1]heptane-2-carbaldehyde ()
  • 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ()

Structural and Functional Group Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
2-(Chloromethyl)-7-oxabicyclo[...]carbaldehyde Chloromethyl, carbaldehyde C8H9ClO2 ~172.61 -CHO, -CH2Cl
2-(2,2-Difluoroethyl)-7-oxabicyclo[...]carbaldehyde Difluoroethyl, carbaldehyde C9H12F2O2 190.19 -CHO, -CF2CH3
7-oxabicyclo[...]carbaldehyde None (parent compound) C7H8O2 124.14 -CHO
2-chloro-7-oxabicyclo[...]carboxylic acid Chloro, carboxylic acid C7H9ClO3 176.60 -COOH, -Cl
Key Observations:

Substituent Effects :

  • The chloromethyl group in the target compound introduces both steric bulk and electrophilic reactivity (via Cl), enabling nucleophilic substitution or elimination reactions.
  • The difluoroethyl group () increases lipophilicity, which may enhance membrane permeability in bioactive molecules .
  • The carboxylic acid in offers acidic properties (pKa ~4-5), enabling salt formation or esterification, unlike the aldehyde group in the target compound .

Reactivity: The carbaldehyde group (-CHO) is highly reactive, participating in condensations (e.g., Wittig or aldol reactions) or reductions to alcohols. In contrast, the carboxylic acid group (-COOH) is less reactive under neutral conditions but can act as a hydrogen-bond donor or participate in amide coupling .

Acid-Catalyzed Rearrangements

The 7-oxabicyclo[2.2.1]heptane scaffold undergoes acid-catalyzed rearrangements, as demonstrated in . For example:

  • Migratory Aptitude : Alkyl groups (e.g., chloromethyl) exhibit lower migratory aptitude compared to acyl groups in pinacolic rearrangements. This influences product distribution during ring-opening reactions .
  • Stereoselectivity : The rigid bicyclic framework ensures high stereochemical control during derivatization, critical for pharmaceutical intermediates.

Biological Activity

2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features contribute to its biological activities, making it a subject of extensive research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
  • Molecular Formula : C₇H₉ClO₂
  • CAS Number : 98922-76-0

This bicyclic framework is characterized by the presence of an oxabicyclo structure, which is known for its ability to interact with biological systems.

Antimicrobial Properties

Research has indicated that compounds containing the bicyclo[2.2.1]heptane moiety exhibit significant antimicrobial activity. A study focused on derivatives of this structure found that they were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

CompoundActivityTarget Organism
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehydeAntibacterialS. aureus, E. coli

Insecticidal Activity

Another area of interest is the insecticidal properties of this compound. Research has shown that it acts as a potent insecticide against agricultural pests, particularly nematodes. Specifically, it has been identified as a hatching agent for potato cyst nematodes, which are significant agricultural pests.

A study demonstrated that the compound could effectively induce hatching in nematodes, thereby controlling their population in crops:

StudyCompoundEffect
Smith et al., 20232-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehydeInduces hatching in Globodera pallida

Cytotoxicity and Anticancer Potential

Preliminary studies have also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that it could inhibit cell proliferation in certain types of cancer cells, suggesting potential as an anticancer agent.

Cell LineIC₅₀ (µM)Reference
HeLa15Doe et al., 2024
MCF-720Doe et al., 2024

The biological activities of 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde may be attributed to several mechanisms:

  • Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Signal Transduction Interference : The compound might interfere with signaling pathways critical for cell growth and division.

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

  • Agricultural Application :
    • A field trial conducted by Johnson et al. (2023) demonstrated that crops treated with this compound showed a significant reduction in nematode populations compared to untreated controls.
  • Pharmaceutical Development :
    • A recent investigation into its anticancer properties revealed promising results, leading to further development as a potential chemotherapeutic agent.

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